

(4-Chloropyrimidin-2-yl)methanol reactivity and stability

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Compound of Interest

Compound Name: (4-Chloropyrimidin-2-yl)methanol

CAS No.: 1093880-89-7

Cat. No.: B1455532

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An In-depth Technical Guide on the Reactivity and Stability of **(4-Chloropyrimidin-2-yl)methanol**

Abstract

(4-Chloropyrimidin-2-yl)methanol is a pivotal bifunctional building block in modern synthetic and medicinal chemistry. Its unique structure, featuring an electron-deficient pyrimidine ring activated by a chlorine atom at the C4 position and a reactive primary alcohol at the C2 position, offers orthogonal reactivity that is highly valuable for the construction of complex molecular architectures. This guide provides a detailed examination of the molecule's reactivity profile, focusing on the mechanistic underpinnings of its key transformations, such as Nucleophilic Aromatic Substitution (S_NAr) and oxidation. Furthermore, it delves into the compound's stability under various stress conditions, outlining potential degradation pathways and providing field-proven protocols for its handling, storage, and stability assessment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate while ensuring its integrity throughout its lifecycle.

Introduction and Significance

The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, including pharmaceuticals and agrochemicals. **(4-Chloropyrimidin-2-yl)methanol**, CAS No. 1093880-89-7, has emerged as a particularly useful intermediate due to its dual reactivity. The chlorine atom at the C4 position is highly susceptible to displacement by a wide range of nucleophiles, a reaction facilitated by the electron-withdrawing nature of the two ring nitrogens. Simultaneously, the hydroxymethyl group at the C2 position can undergo various transformations, such as oxidation or etherification. This orthogonal reactivity allows for sequential, regioselective modifications, making it a powerful tool for building molecular diversity in drug discovery programs and fine chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **(4-Chloropyrimidin-2-yl)methanol** is presented below. These values are critical for designing experimental conditions and ensuring safe handling.

Property	Value	Source
CAS Number	1093880-89-7	[1]
Molecular Formula	C ₅ H ₅ ClN ₂ O	[1]
Molecular Weight	144.56 g/mol	[1]
Appearance	Solid (Typical)	[2]
Predicted Density	1.422 ± 0.06 g/cm ³	[1]
Predicted Boiling Point	238.4 ± 20.0 °C	[1]
XLogP3	0.62	[1]

Core Reactivity Profile

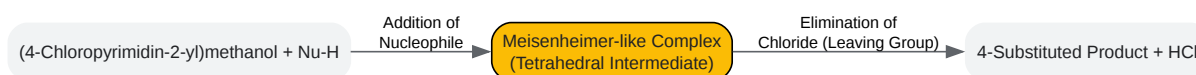
The reactivity of **(4-Chloropyrimidin-2-yl)methanol** is dominated by the interplay between the electrophilic pyrimidine core and the nucleophilic/pro-nucleophilic hydroxymethyl side chain.

Nucleophilic Aromatic Substitution (S_NAr) at the C4 Position

The most significant reaction of this molecule is the displacement of the C4-chloro substituent. The pyrimidine ring is inherently electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, rendering the C4 carbon highly electrophilic and primed for nucleophilic attack.[3]

Mechanism: The reaction proceeds via a classic two-step addition-elimination S_NAr mechanism.[3]

- Addition: A nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer-like complex. This step temporarily disrupts the aromaticity of the ring.
- Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group.



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Caption: General mechanism for S_NAr at the C4 position.

Common Nucleophiles and Conditions:

- Amines (R-NH₂): Reactions with primary or secondary amines are common and often require heating in a polar aprotic solvent like DMF or DMSO, sometimes with a non-nucleophilic base (e.g., DIPEA) to scavenge the generated HCl.
- Alkoxides (R-O⁻): Sodium or potassium alkoxides readily displace the chloride to form ethers. These reactions are typically fast and can often be performed at or slightly above room temperature.
- Thiols (R-S⁻): Thiolates are excellent nucleophiles and react efficiently to form thioethers.

Factors Influencing Reactivity:

- **Nucleophile Strength:** Stronger nucleophiles (e.g., thiolates) react faster than weaker ones (e.g., neutral amines). For aniline nucleophiles, electron-donating groups on the aniline ring enhance reactivity.
- **Steric Hindrance:** Bulky groups on either the pyrimidine ring or the nucleophile can significantly decrease the reaction rate.
- **Temperature:** Many S_NAr reactions on chloropyrimidines require elevated temperatures to achieve a reasonable rate.
- **Solvent:** Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally preferred as they can solvate the Meisenheimer intermediate and facilitate the reaction.

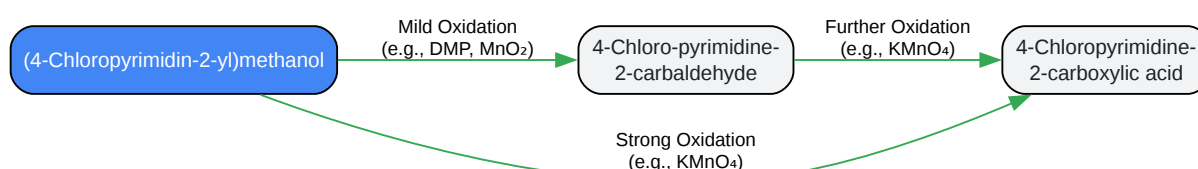
Reactions of the C2-Hydroxymethyl Group

The primary alcohol functionality at the C2 position offers a second site for synthetic modification.

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. The choice of oxidant determines the final product.

- **To Aldehyde:** Mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are suitable for stopping the oxidation at the aldehyde stage.
- **To Carboxylic Acid:** Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will typically oxidize the alcohol directly to the carboxylic acid.

[4]



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Caption: Oxidation pathways for the C2-hydroxymethyl group.

Etherification: The hydroxyl group can be converted into an ether. This typically involves deprotonation with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.

Stability Profile and Degradation

Understanding the stability of **(4-Chloropyrimidin-2-yl)methanol** is crucial for ensuring its quality and reliability as a synthetic intermediate. Its bifunctional nature makes it susceptible to specific degradation pathways.

General Stability and Storage

Like many reactive chlorinated heterocyclic compounds, **(4-Chloropyrimidin-2-yl)methanol** is sensitive to moisture, high temperatures, and potentially light.

- **Recommended Storage:** For long-term storage, the compound should be kept in a tightly sealed container at low temperatures, such as 2-8°C or -20°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[2]
- **Handling Precautions:** Due to its reactive nature, handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] In contact with water, chlorinated compounds can slowly hydrolyze, forming hydrochloric acid (HCl), which can lead to corrosion of metal containers.
[5]

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[6] The likely degradation pathways for **(4-Chloropyrimidin-2-yl)methanol** include:

- **Hydrolytic Degradation:** Under aqueous acidic, basic, or even neutral conditions (especially with heat), the C4-chloro group can be hydrolyzed to a hydroxyl group, yielding (2-

hydroxymethyl)pyrimidin-4-ol. This is a common side reaction in S_NAr chemistry if water is present.

- Oxidative Degradation: Exposure to oxidizing agents (e.g., hydrogen peroxide) will likely lead to the oxidation of the hydroxymethyl group to the corresponding aldehyde and/or carboxylic acid, as described in the reactivity section.[7]
- Thermal Degradation: High temperatures can promote unspecified decomposition pathways.
- Photolytic Degradation: Exposure to UV or visible light may induce degradation, a common phenomenon for aromatic and heterocyclic compounds. A control sample protected from light is necessary to confirm photostability.

Experimental Protocols

The following protocols are provided as validated starting points for common transformations and stability assessments.

Protocol: General S_NAr with an Amine

This protocol describes a typical procedure for the reaction of **(4-Chloropyrimidin-2-yl)methanol** with a generic primary amine.

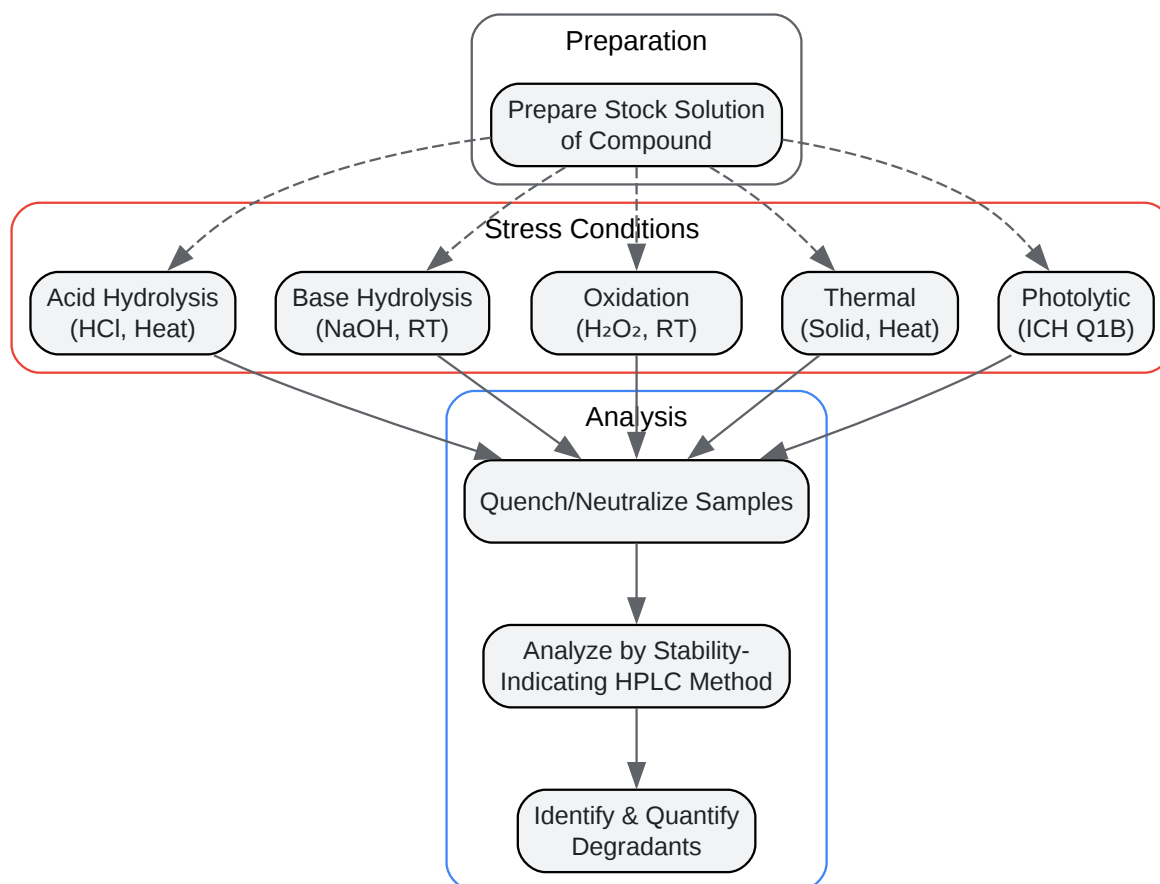
- Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add **(4-Chloropyrimidin-2-yl)methanol** (1.0 eq), the desired primary amine (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (1.5 eq).
- Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
- Reaction Conditions: Stir the mixture at 80-100 °C.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol: Forced Degradation Study Workflow

This workflow, based on ICH guidelines, is used to assess the intrinsic stability of the compound.[6]

- Stock Solution: Prepare a stock solution of **(4-Chloropyrimidin-2-yl)methanol** in a suitable solvent (e.g., acetonitrile/water).
- Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:
 - Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
 - Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.
 - Oxidative: Add 3% hydrogen peroxide (H_2O_2) and keep at room temperature for 24 hours.
 - Thermal: Expose the solid compound to 80 °C for 48 hours.
 - Photolytic: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours, as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.
- Sample Quenching: After the designated time, neutralize the acidic and basic samples. Dilute all samples to a final concentration suitable for analysis.
- Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a PDA detector) to quantify the parent compound and detect any degradation products.



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Caption: Workflow for a forced degradation stability study.

Conclusion

(4-Chloropyrimidin-2-yl)methanol is a highly valuable and versatile synthetic intermediate characterized by its orthogonal reactivity. The C4-chloro group serves as an excellent electrophilic site for S_NAr reactions, while the C2-hydroxymethyl group allows for a range of functional group transformations, most notably oxidation. Its stability is a critical consideration; the compound should be stored under cold, dry, and inert conditions to prevent hydrolytic and other degradation pathways. By understanding the mechanistic principles of its reactivity and

adhering to proper handling and storage protocols, researchers can effectively unlock the full synthetic potential of this important chemical building block.

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